ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-
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Overview
Description
ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a butanamide group attached to a phenoxyphenyl moiety, which is further substituted with chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- typically involves multiple steps, including the formation of the butanamide backbone and the introduction of the phenoxyphenyl group with chloro and fluoro substitutions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a lead compound for designing new pharmaceuticals.
Industry: The compound’s unique properties make it valuable in industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- include other butanamides with different substituents on the phenoxyphenyl group. Examples include:
- ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-
- ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- with different halogen substitutions
Uniqueness
The uniqueness of ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22ClFN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(3S)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide |
InChI |
InChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)/t12-,16+/m0/s1 |
InChI Key |
DXPCUPMRYIXTFI-BLLLJJGKSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@@H](C)CC(=O)N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N |
Origin of Product |
United States |
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